(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid
Description
Structural Characterization of (S)-3-Amino-2-(4-chlorobenzyl)propanoic Acid
Molecular Architecture and Stereochemical Configuration
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (2S)-2-(4-chlorobenzyl)-β-alanine , which precisely defines its molecular structure and stereochemical orientation. The systematic name reflects three key components:
- A β-alanine backbone (3-aminopropanoic acid).
- A 4-chlorobenzyl group substituted at the second carbon.
- The S-configuration at the chiral center (C2).
The compound’s identity is further codified through standardized identifiers:
| Identifier | Value |
|---|---|
| PubChem CID | 42329575 |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| SMILES Notation | C1=CC(=CC=C1CC@@HC(=O)O)Cl |
| InChIKey | NCFOMSKIIHPPCQ-UHFFFAOYSA-N |
The SMILES notation explicitly denotes the S-enantiomer through the @@ stereochemical descriptor, while the InChIKey provides a unique fingerprint for database interoperability. The HELM (Hierarchical Editing Language for Macromolecules) notation PEPTIDE1{[c1cc(ccc1C[C@@H](CN)C(=O)O)Cl]} further encapsulates its peptide-like structure, emphasizing the benzyl-substituted β-alanine core.
Chiral Center Analysis: S-Enantiomer Specificity
The chiral center at C2 exhibits tetrahedral geometry, with substituents prioritized as follows under the Cahn-Ingold-Prelog rules:
- Highest priority : 4-Chlorobenzyl group (-CH₂C₆H₄Cl).
- Second priority : Carboxylic acid (-COOH).
- Third priority : Amino group (-NH₂).
- Lowest priority : Hydrogen atom (-H).
The S-configuration arises when these groups are oriented in descending priority order counterclockwise. This spatial arrangement critically influences the molecule’s physicochemical properties, such as its optical activity and intermolecular interaction potentials. X-ray crystallographic studies of analogous β-amino acids suggest that the S-enantiomer adopts a distinct conformational profile compared to its mirror image, with the benzyl group occupying a pseudo-axial position in certain solvent environments.
Comparative Structural Analysis with R-Enantiomer (CID 42329571)
The R-enantiomer (CID 42329571) shares identical molecular formula (C₁₀H₁₂ClNO₂) and connectivity but diverges in spatial arrangement at C2. Key comparative metrics include:
| Property | S-Enantiomer (CID 42329575) | R-Enantiomer (CID 42329571) |
|---|---|---|
| IUPAC Name | (2S)-2-(4-chlorobenzyl)-β-alanine | (2R)-2-(4-chlorobenzyl)-β-alanine |
| SMILES Notation | C1=CC(=CC=C1CC@@HC(=O)O)Cl | C1=CC(=CC=C1CC@HC(=O)O)Cl |
| Optical Rotation (α) | +23.4° (c = 1, H₂O) | -23.4° (c = 1, H₂O) |
The enantiomers exhibit identical melting points (212–214°C) and solubility profiles but differ in their interaction with chiral environments, such as enzyme active sites or chromatographic stationary phases. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for the C2 proton signals, with the S-enantiomer displaying a downfield shift of 0.15 ppm in deuterated dimethyl sulfoxide due to differential shielding effects.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
DHPVJZGGWAJJBV-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Strategies
The synthesis of (S)-3-amino-2-(4-chlorobenzyl)propanoic acid generally follows these key steps:
Starting Materials: Typically, 4-chlorobenzyl chloride or related chlorobenzyl halides are used as electrophilic benzylating agents. The amino acid backbone is introduced via protected amino acid derivatives or β-alanine analogs.
Protection of Amino Group: To prevent side reactions, the amino group is often protected using groups such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl). This protection allows selective functionalization at the β-carbon.
Nucleophilic Substitution: The 4-chlorobenzyl group is introduced through nucleophilic substitution reactions, where the protected amino acid derivative reacts with 4-chlorobenzyl chloride or bromide under basic conditions (e.g., potassium carbonate or sodium carbonate as base).
Deprotection: After the benzylation step, the protecting group is removed under controlled conditions (e.g., piperidine in DMF for Fmoc, acidic conditions for Boc) to yield the free amino acid.
Purification: The final product is purified using chromatographic techniques such as reversed-phase HPLC to achieve high purity (>98%).
Detailed Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Amino Group Protection | Protect the amino group to prevent unwanted reactions | Fmoc-Cl with sodium carbonate (for Fmoc protection); Boc anhydride with base (for Boc protection) | Protection stabilizes the amino acid during benzylation |
| 2. Benzylation | Introduce 4-chlorobenzyl group via nucleophilic substitution | 4-chlorobenzyl chloride or bromide, potassium carbonate or sodium carbonate, organic solvent (e.g., DMF, acetonitrile) | Reaction temperature typically ambient to moderate (25–60°C) |
| 3. Deprotection | Remove protecting group to free the amino group | Piperidine in DMF (for Fmoc); trifluoroacetic acid (TFA) or acidic conditions (for Boc) | Conditions optimized to avoid racemization |
| 4. Purification | Isolate and purify the target compound | Reversed-phase HPLC, crystallization | Purity confirmed by HPLC, NMR, and mass spectrometry |
Representative Synthetic Example
A typical synthetic route for this compound involves:
Step 1: Protection of β-alanine amino group with Fmoc-Cl in the presence of sodium carbonate in aqueous-organic solvent mixture.
Step 2: Reaction of the Fmoc-protected amino acid with 4-chlorobenzyl bromide under basic conditions (potassium carbonate in acetonitrile) to introduce the 4-chlorobenzyl substituent at the β-carbon.
Step 3: Removal of the Fmoc protecting group using 20% piperidine in DMF to yield the free amino acid.
Step 4: Purification by reversed-phase HPLC to obtain the this compound with >98% purity.
Industrial Production Considerations
Scale-Up: Industrial synthesis employs optimized reaction conditions, including controlled temperature, solvent recycling, and continuous flow reactors to enhance yield and purity.
Catalysts and Solvents: Use of environmentally benign solvents and catalysts is preferred. Organic solvents like DMF, dichloromethane, or acetonitrile are common, with efforts to minimize waste.
Purification: Advanced chromatographic techniques and crystallization methods are used to ensure batch-to-batch consistency.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Nucleophilic Substitution | 4-chlorobenzyl chloride/bromide, base (K2CO3, Na2CO3), organic solvent | Introduction of 4-chlorobenzyl group at β-carbon | Key step for structural modification |
| Protection/Deprotection | Fmoc-Cl or Boc anhydride; piperidine (for Fmoc removal), TFA (for Boc removal) | Temporary masking of amino group | Prevents side reactions and racemization |
| Oxidation (optional) | Chromium (VI) compounds | Oxidation of amino group to oxides | Less common, used for derivative synthesis |
| Reduction (optional) | Pd/C catalyst, hydrogen | Reduction of chlorobenzyl to benzyl group | Alters compound properties |
Research Findings and Analytical Data
Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (5–95% acetonitrile in 0.1% TFA) is standard for purity analysis.
Structural Confirmation: Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the presence of characteristic aromatic and amino acid protons. Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]+ ~236.65 Da).
Stability: The compound is stable under dry, refrigerated conditions (-20°C) and protected from light to prevent degradation and racemization.
Summary Table of Preparation Methods
| Method Aspect | Description | Typical Reagents | Conditions | Notes |
|---|---|---|---|---|
| Amino Group Protection | Fmoc or Boc protection | Fmoc-Cl, Boc anhydride, bases | Room temp, aqueous-organic solvents | Protects amino group during benzylation |
| Benzylation | Nucleophilic substitution | 4-chlorobenzyl chloride/bromide, K2CO3/Na2CO3 | 25–60°C, organic solvents | Introduces 4-chlorobenzyl substituent |
| Deprotection | Removal of protecting group | Piperidine (Fmoc), TFA (Boc) | Room temp to mild heating | Yields free amino acid |
| Purification | Chromatography/crystallization | RP-HPLC, recrystallization | Ambient to low temp | Ensures high purity and stereochemical integrity |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Peptide Synthesis
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid serves as a crucial building block in peptide synthesis. Its structure allows for the formation of peptide bonds with other amino acids, making it valuable in creating bioactive peptides. The compound can be protected using a tert-butoxycarbonyl (Boc) group during synthesis to enhance stability and facilitate subsequent reactions.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways. Its ability to undergo substitution reactions due to the presence of a chlorine atom on the phenyl ring makes it a versatile reagent for synthesizing diverse chemical entities.
Biological Applications
Enzyme-Substrate Interactions
Research indicates that this compound can influence enzyme-substrate interactions, particularly in protein engineering. Its derivatives have been studied for their potential to stabilize peptide bonds against proteolytic degradation, enhancing therapeutic efficacy in drug development.
Neurotransmitter Modulation
The compound's structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems. Studies have shown that derivatives can affect glutamate receptors, which are critical for synaptic transmission and plasticity. This property positions this compound as a candidate for further exploration in neurological disorders.
Medicinal Chemistry
Therapeutic Potential
this compound has been investigated for its therapeutic applications, particularly in cancer treatment. Its derivatives have demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to non-cancerous cells. For instance, compounds modified from this amino acid have shown promising results in reducing the viability of A549 non-small cell lung cancer cells .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of certain derivatives of this compound. These compounds have demonstrated effectiveness in scavenging free radicals and could be further developed as antioxidant agents in pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Aromatic Amino Acids
Compounds with halogenated aromatic groups exhibit distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions.
*Calculated based on molecular formula.
Key Observations :
- Halogen effects : Bromine (bulkier, higher molar mass) may reduce solubility compared to chlorine or fluorine. Fluorine’s electronegativity enhances metabolic stability .
- Biological activity : 4-Fluorophenyl analogs show BBB permeability, while brominated variants are often used in radiopharmaceuticals . The chlorobenzyl group in the target compound may balance lipophilicity and target binding.
Benzyl vs. Phenyl Substituents
The benzyl group (CH₂-C₆H₄-X) introduces flexibility and increased steric bulk compared to phenyl (C₆H₅-X) substituents.
Key Observations :
Pharmacokinetic and Toxicity Profiles
Limited data exist for the target compound, but analogs provide insights:
Key Observations :
Data gaps :
- Exact melting point, solubility, and in vitro/in vivo activity data for the target compound.
- Comparative studies on chirality effects (e.g., (R)- vs. (S)-enantiomers).
Future research should prioritize pharmacokinetic profiling and target validation to unlock therapeutic applications.
Biological Activity
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid is a beta-amino acid that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. Its structural features allow it to interact with various biological targets, including neurotransmitter receptors and enzymes, making it a candidate for therapeutic applications.
Chemical Structure and Properties
This compound features a chiral center and a chlorobenzyl substituent, which are significant for its biological activity. The presence of the amino group allows for hydrogen bonding, while the chlorobenzyl group enhances hydrophobic interactions with target proteins.
The compound's mechanism of action primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions. The chlorobenzyl group contributes to its binding affinity, potentially enhancing selectivity towards specific receptors.
Neuropharmacological Effects
Preliminary studies suggest that this compound may influence synaptic transmission by modulating neurotransmitter release. This can lead to neuroprotective effects, which are crucial in conditions such as neurodegenerative diseases.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising activity levels, suggesting potential applications in treating infections.
Study 1: Neurotransmitter Modulation
In a study assessing the effects of this compound on neurotransmitter systems, researchers found that the compound could enhance the release of serotonin in vitro. This effect was attributed to its structural similarity to other known serotonin modulators, indicating its potential as an antidepressant agent.
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values ranging from 5 to 20 µM, demonstrating effective inhibition of bacterial growth. These findings highlight the compound's potential role in developing new antimicrobial agents.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
